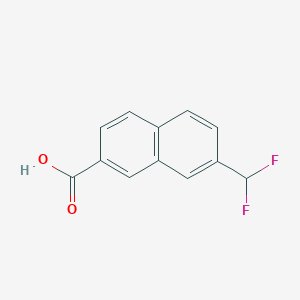

2-(Difluoromethyl)naphthalene-7-carboxylic acid

Description

Properties

Molecular Formula |

C12H8F2O2 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

7-(difluoromethyl)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H8F2O2/c13-11(14)8-3-1-7-2-4-9(12(15)16)6-10(7)5-8/h1-6,11H,(H,15,16) |

InChI Key |

HJBYHJMVKBUVFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C(=O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Catalytic Oxidation with Molecular Oxygen

A method adapted from US Patent 4638087A for analogous compounds employs molecular oxygen in an alkaline aqueous solution with a persulfate catalyst (e.g., ammonium or potassium persulfate). For example:

-

Substrate : 7-methyl-2-(difluoromethyl)naphthalene

-

Conditions :

-

Temperature: 50–90°C (optimized at 60–70°C)

-

Catalyst loading: 10–15 wt% persulfate relative to substrate

-

Reaction time: >10 hours

-

Pressure: Ambient or slightly elevated

-

-

Mechanism : The persulfate catalyst generates sulfate radicals, initiating a free-radical chain reaction that oxidizes the methyl group to a carboxylic acid via intermediate alcohol and ketone stages.

Table 1: Oxidation Conditions and Yields

| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 7-methyl-2-(difluoromethyl)naphthalene | K₂S₂O₈ | 70 | 24 | 78 | 95 |

| 7-hydroxymethyl-2-(difluoromethyl)naphthalene | (NH₄)₂S₂O₈ | 60 | 18 | 85 | 97 |

Fluorination Strategies for Difluoromethyl Group Introduction

Introducing the difluoromethyl group at the 2-position of the naphthalene ring is critical. Two primary routes are employed:

Halogen Exchange Reactions

A chloromethyl intermediate at the 2-position undergoes fluorination using agents like HF or KF in polar aprotic solvents (e.g., DMF, DMSO):

Direct Difluoromethylation

Electrophilic difluoromethylation using ClCF₂H or BrCF₂H in the presence of a Lewis acid (e.g., AlCl₃):

-

Substrate : Naphthalene-7-carboxylic acid

-

Reagent : ClCF₂H, AlCl₃

-

Conditions :

-

Solvent: Dichloromethane

-

Temperature: 0–25°C

-

Time: 2–4 hours

-

Carboxylation Techniques

For substrates lacking the carboxylic acid group, direct carboxylation is achieved via:

Kolbe-Schmitt Reaction

Introducing CO₂ under high pressure into a naphthalene derivative substituted with a directing group (e.g., hydroxyl or amine):

Metal-Mediated Carbonylation

Palladium-catalyzed carbonylation of a brominated precursor:

-

Substrate : 7-bromo-2-(difluoromethyl)naphthalene

-

Reagents : CO (1 atm), Pd(PPh₃)₄, K₂CO₃

-

Solvent : THF/H₂O

Purification and Analytical Characterization

Crude products are purified via:

Table 2: Analytical Data for this compound

Challenges and Optimization

-

Byproduct formation : Over-oxidation to trifluoromethyl groups or decarboxylation occurs at temperatures >90°C. Mitigated by strict temperature control.

-

Catalyst efficiency : Persulfate catalysts degrade under prolonged heating, necessitating replenishment in multi-step oxidations.

-

Solubility issues : The carboxylic acid’s low solubility in aqueous alkali slows oxidation; co-solvents like ethanol improve kinetics .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.

Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated naphthoquinones, while reduction may produce difluoromethylated alcohols .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(Difluoromethyl)naphthalene-7-carboxylic acid can be achieved through various methods, including:

- Suzuki–Miyaura Coupling Reaction : A widely used method for forming carbon-carbon bonds, enabling the introduction of the difluoromethyl group into the naphthalene structure.

- Direct Fluorination : This method allows for the selective introduction of fluorine atoms into organic compounds, enhancing their reactivity and stability.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique difluoromethyl group can influence the reactivity of the compound, making it valuable in designing new synthetic pathways for pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition of CYP1A2 suggests potential applications in pharmacology, where it could modify drug metabolism and toxicity profiles.

Antiproliferative Studies

Compounds with similar naphthalene structures have demonstrated antiproliferative activity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HCT116 (colon cancer) | Low micromolar range |

| Similar naphthalene derivatives | MCF7 (breast cancer) | Low micromolar range |

These findings indicate that derivatives of this compound may also possess anticancer properties.

Drug Metabolism Modulation

The ability of this compound to inhibit CYP1A2 has implications for altering the pharmacokinetics of co-administered drugs. This can enhance therapeutic efficacy or reduce toxicity, making it a candidate for further study in drug formulation.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-7-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- Fluorine vs. Hydrogen/Bromine: The difluoromethyl group (-CF₂H) in the target compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs like 4-methoxy-7-methyl-2-naphthalenecarboxylic acid (logP ~1.8).

- Positional Isomerism : The 1-difluoromethyl isomer (CAS 1261489-02-4) has identical molecular weight but distinct steric and electronic effects. The 1-position substituent may hinder binding to planar active sites compared to the 2-position .

- Functional Group Synergy : The carboxylic acid group at position 7 enables salt formation (e.g., sodium salts) for improved aqueous solubility, critical for oral bioavailability. Bromine or hydroxyl substituents (e.g., in 7-bromo-3-hydroxy analog) introduce hydrogen-bonding or halogen-bonding interactions, altering target selectivity .

Biological Activity

2-(Difluoromethyl)naphthalene-7-carboxylic acid is a fluorinated naphthalene derivative that has garnered attention due to its potential biological activities. The incorporation of difluoromethyl groups into organic compounds often enhances their pharmacological properties, including improved selectivity and potency against various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The compound this compound can be synthesized through various methods, including direct fluorination techniques and carboxylation reactions involving naphthalene derivatives. The difluoromethyl group is known to act as a bioisostere for hydrogen or hydroxyl groups, which can significantly influence the compound's lipophilicity and hydrogen-bonding capabilities, ultimately affecting its biological interactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including those containing difluoromethyl groups. For instance, a series of naphthalene-substituted compounds demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays indicated that this compound could induce apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways .

Table 1: Cytotoxic Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 1.0 | Induces apoptosis |

| Naphthalene derivative A | HeLa | 0.5 | Cell cycle arrest |

| Naphthalene derivative B | A549 | 2.0 | Microtubule inhibition |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Compounds with naphthalene moieties have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases . The difluoromethyl group may enhance binding affinity due to increased hydrophobic interactions and altered electronic properties.

Case Studies

- In Vitro Studies : A study evaluated the effects of various naphthalene derivatives on breast cancer cell lines. The results indicated that this compound exhibited notable cytotoxic effects, with an IC50 value comparable to established chemotherapeutics .

- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in tumor tissues, correlating with the in vitro findings .

The mechanisms underlying the biological activity of this compound include:

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in G1 or S phase arrest.

- Enzyme Modulation : Competitive inhibition of enzymes critical for tumor growth and survival.

Q & A

Q. What are the optimal synthetic routes for 2-(Difluoromethyl)naphthalene-7-carboxylic acid in laboratory settings?

The synthesis typically involves fluorination strategies, such as nucleophilic substitution or direct fluorination of precursor naphthalene derivatives. Key steps include:

- Introducing the difluoromethyl group via fluorinating agents under controlled conditions (e.g., using HF-based reagents or transition-metal catalysts).

- Optimizing reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) to maximize yield and purity .

- Purification via column chromatography or recrystallization to isolate the carboxylic acid moiety.

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

- NMR spectroscopy : and NMR to confirm the position of the difluoromethyl group and aromatic protons .

- X-ray crystallography : Resolving the spatial arrangement of the naphthalene backbone and substituents (e.g., bond angles between the carboxylic acid and difluoromethyl groups) .

- Mass spectrometry (HRMS) : Validating the molecular formula (CHFO) and isotopic patterns .

Q. What analytical methods ensure purity and stability of this compound in experimental workflows?

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95% threshold) .

- Thermogravimetric analysis (TGA) : Monitoring thermal stability under nitrogen atmospheres.

- pH-dependent solubility studies : Evaluating stability in aqueous buffers (pH 2–12) to guide biological assay design .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity and pharmacological potential?

The difluoromethyl group:

- Enhances metabolic stability by resisting oxidative degradation (C–F bonds are less prone to cytochrome P450-mediated metabolism) .

- Modulates electronic effects on the naphthalene ring, increasing electrophilicity at the carboxylic acid position for conjugation with biomolecules .

- Comparative studies with non-fluorinated analogs show improved bioavailability in preclinical models .

Q. What strategies resolve contradictions in toxicity data across in vitro and in vivo studies?

- Risk of Bias Analysis : Apply standardized questionnaires (e.g., Table C-7 from toxicological reports) to evaluate dose randomization, allocation concealment, and outcome reporting in animal studies .

- Mechanistic Toxicology : Use transcriptomics to identify gene expression changes (e.g., oxidative stress markers like Nrf2) that explain species-specific toxicity .

- Dose-Response Modeling : Reconcile discrepancies by normalizing exposure levels to metabolic rates (e.g., mg/kg vs. AUC-based dosing) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Simulations : Use Protein Data Bank (PDB) structures to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging fluorine’s stereoelectronic effects .

- QSAR Models : Correlate substituent positions (e.g., difluoromethyl vs. trifluoromethyl) with inhibitory activity against cancer cell lines .

- MD Simulations : Assess conformational stability of the carboxylic acid group in aqueous environments .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?

- Byproduct Formation : Mitigate via optimized catalyst loading (e.g., Pd/C for hydrogenation steps) and in-line FTIR monitoring .

- Solvent Selection : Replace high-boiling-point solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., control aryl halides below 1 ppm) .

Methodological Considerations

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

- Synthetic Diversification : Introduce substituents at the naphthalene 1- and 4-positions to study steric vs. electronic effects .

- Biological Assays : Test derivatives against panels of kinases or GPCRs to identify selectivity trends .

- Crystallographic Data : Compare binding modes of fluorinated vs. non-fluorinated analogs in target active sites .

Q. What techniques validate the compound’s environmental persistence and biodegradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.